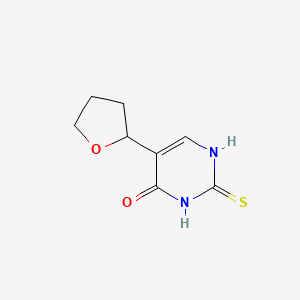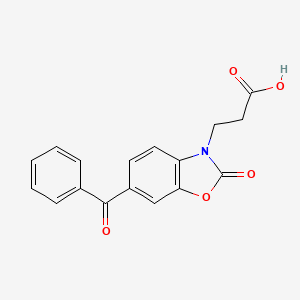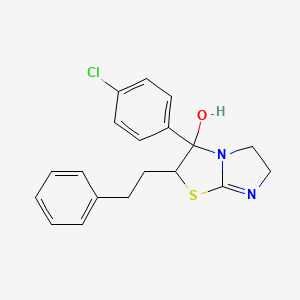![molecular formula C23H30N3O4P B12916584 7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)
7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate typically involves the condensation of aromatic aldehydes with cycloalkanones using ethanolic potassium hydroxide (KOH) as a catalyst. The resulting cycloalkanones are then cyclized with phenyl hydrazine in the presence of catalytic amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at various positions on the aromatic rings, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
7-Benzylidene-2,3-diphenyl-3,3a,4,5,6,7-hexahydro-2H-indazole: Similar structure but different core.
5-Benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine: Shares the pyrazolo[4,3-c]pyridine core but with different substituents.
Uniqueness
7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate is unique due to its specific combination of substituents and the phosphate group, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C23H30N3O4P |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
(7Z)-7-benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine;phosphoric acid |
InChI |
InChI=1S/C23H27N3.H3O4P/c1-3-14-26-23(19-12-8-5-9-13-19)21-17-25(2)16-20(22(21)24-26)15-18-10-6-4-7-11-18;1-5(2,3)4/h4-13,15,21,23H,3,14,16-17H2,1-2H3;(H3,1,2,3,4)/b20-15-; |
InChI 键 |
LSHUMIVNEQDMFT-CRDKNBMZSA-N |
手性 SMILES |
CCCN1C(C2CN(C/C(=C/C3=CC=CC=C3)/C2=N1)C)C4=CC=CC=C4.OP(=O)(O)O |
规范 SMILES |
CCCN1C(C2CN(CC(=CC3=CC=CC=C3)C2=N1)C)C4=CC=CC=C4.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)
![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)




![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)

![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)


